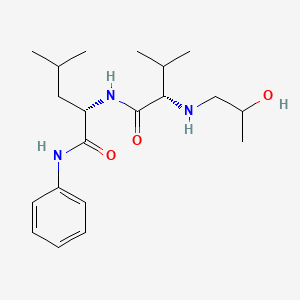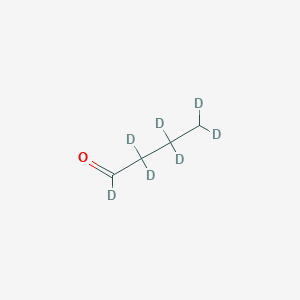![molecular formula C14H23N B1492412 (3,3-二甲基丁-2-基)[(1R)-1-苯乙基]胺 CAS No. 2098164-24-8](/img/structure/B1492412.png)
(3,3-二甲基丁-2-基)[(1R)-1-苯乙基]胺
描述
(3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine, or (3,3-DMBA) for short, is an organic compound commonly used as a research chemical in scientific studies. It is a derivative of phenethylamine, which is a naturally occurring trace amine found in the human body. (3,3-DMBA) has been studied for its possible applications in various fields, such as pharmacology, neuroscience, and biochemistry.
科学研究应用
合成前体
一个提到的潜在应用是将该化合物用作合成其他复杂分子的前体。 例如,它可用于制备某些氨基甲酰基衍生物和膦基衍生物 .
生物学评价
另一项研究提到了一种结构类似的化合物,该化合物被开发用以增强原发性 。虽然它没有直接提到“3,3-二甲基-N-(®-1-苯乙基)丁-2-胺”的确切应用,但它表明结构相似的化合物可能具有生物学意义。
作用机制
((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) is believed to act on the central nervous system by affecting the release of neurotransmitters, such as dopamine and serotonin. It is thought to increase the release of these neurotransmitters, which can lead to changes in behavior and cognition. In addition, ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) is believed to affect the activity of enzymes involved in metabolic pathways, as well as the activity of hormones involved in gene expression.
Biochemical and Physiological Effects
((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) has been studied for its effects on various biochemical and physiological processes. It has been shown to increase the activity of enzymes involved in metabolic pathways, as well as the activity of hormones involved in gene expression. In addition, ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) has been shown to affect the release of neurotransmitters, such as dopamine and serotonin, which can lead to changes in behavior and cognition.
实验室实验的优点和局限性
((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) has several advantages for use in laboratory experiments. It is relatively easy to synthesize in a laboratory setting, and it is relatively stable and non-toxic. In addition, ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) is relatively inexpensive and can be easily separated from other compounds using chromatographic techniques. However, ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) also has some limitations for use in laboratory experiments. It is not very soluble in water, and it can be difficult to accurately measure and control its concentration in experiments.
未来方向
The potential applications of ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) in pharmacology, neuroscience, and biochemistry are still being explored. Future research could focus on the effects of ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) on various physiological processes, such as the release of neurotransmitters and the activity of enzymes involved in metabolic pathways. In addition, future research could focus on the effects of ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) on gene expression and the development of novel drugs that target specific physiological processes. Finally, future research could focus on the development of methods to accurately measure and control the concentration of ((3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine) in laboratory experiments.
属性
IUPAC Name |
3,3-dimethyl-N-[(1R)-1-phenylethyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-11(13-9-7-6-8-10-13)15-12(2)14(3,4)5/h6-12,15H,1-5H3/t11-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHDLJMHTUYMPW-JHJMLUEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492329.png)
![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492330.png)
![{3-Fluoro-1-azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1492332.png)
![(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492335.png)





![4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492343.png)

![2-[4-(Ethoxycarbonyl)oxan-4-yl]acetic acid](/img/structure/B1492346.png)
amine](/img/structure/B1492348.png)
![3-[(3,5-Difluorophenyl)methylidene]azetidine hydrochloride](/img/structure/B1492350.png)